(2R)-1,4-Dimethoxybutane-2,3-diol

Description

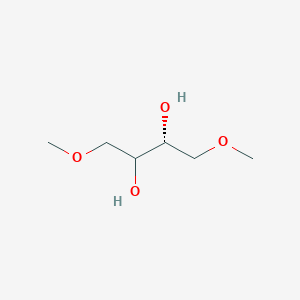

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H14O4 |

|---|---|

Molecular Weight |

150.17 g/mol |

IUPAC Name |

(3R)-1,4-dimethoxybutane-2,3-diol |

InChI |

InChI=1S/C6H14O4/c1-9-3-5(7)6(8)4-10-2/h5-8H,3-4H2,1-2H3/t5-,6?/m1/s1 |

InChI Key |

QPXJVYUZWDGUBO-LWOQYNTDSA-N |

Isomeric SMILES |

COC[C@H](C(COC)O)O |

Canonical SMILES |

COCC(C(COC)O)O |

Origin of Product |

United States |

Stereochemical Aspects and Conformational Analysis of 2r 1,4 Dimethoxybutane 2,3 Diol

Inherent Chirality and Stereoisomerism in 1,4-Dimethoxybutane-2,3-diol Systems

The molecular structure of 1,4-dimethoxybutane-2,3-diol contains two chiral centers at the C2 and C3 positions. The presence of these stereogenic centers gives rise to the possibility of multiple stereoisomers. For a molecule with 'n' chiral centers, the maximum number of possible stereoisomers is 2^n. libretexts.org In the case of 1,4-dimethoxybutane-2,3-diol, with n=2, a maximum of four stereoisomers can exist. libretexts.org

These stereoisomers include enantiomeric pairs and potentially meso compounds. Specifically, the possible configurations are (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are enantiomers, a pair of non-superimposable mirror images. Similarly, the (2R,3S) and (2S,3R) forms are also enantiomers. However, if the substituents at C1 and C4 are identical to those at the chiral carbons (as in butane-2,3-diol), the (2R,3S) configuration becomes superimposable on its mirror image, resulting in an achiral meso compound. stackexchange.comdoubtnut.com In the case of 1,4-dimethoxybutane-2,3-diol, the terminal methoxy (B1213986) groups mean the molecule does not possess the necessary symmetry for a meso form, and thus all four stereoisomers are chiral.

The specific stereoisomer of interest, (2R)-1,4-dimethoxybutane-2,3-diol, refers to a single enantiomer, though the configuration of the second chiral center (C3) would need to be specified to uniquely identify the molecule, for instance, as (2R,3R)-1,4-dimethoxybutane-2,3-diol or (2R,3S)-1,4-dimethoxybutane-2,3-diol. The inherent chirality of these molecules is a critical feature, making them valuable as building blocks in the asymmetric synthesis of more complex chiral compounds. researchgate.net

Enantiomeric and Diastereomeric Relationships within Substituted Butane-2,3-diols

The stereoisomers of substituted butane-2,3-diols, such as 1,4-dimethoxybutane-2,3-diol, exhibit distinct relationships with one another, categorized as either enantiomeric or diastereomeric. libretexts.org

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. For 1,4-dimethoxybutane-2,3-diol, the (2R,3R) and (2S,3S) isomers constitute one enantiomeric pair, while the (2R,3S) and (2S,3R) isomers form another. Enantiomers share identical physical properties such as melting point, boiling point, and solubility, but differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. libretexts.org

Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org In the context of 1,4-dimethoxybutane-2,3-diol, the relationship between any isomer from the (2R,3R)/(2S,3S) pair and any isomer from the (2R,3S)/(2S,3R) pair is diastereomeric. For example, (2R,3R)-1,4-dimethoxybutane-2,3-diol is a diastereomer of (2R,3S)-1,4-dimethoxybutane-2,3-diol. Unlike enantiomers, diastereomers have different physical and chemical properties. libretexts.orgresearchgate.net

These relationships are fundamental to the separation and purification of stereoisomers, as the differences in physical properties between diastereomers can be exploited in techniques like chromatography and crystallization. researchgate.net

Table 1: Stereoisomeric Relationships in 1,4-Dimethoxybutane-2,3-diol

| Isomer 1 | Isomer 2 | Relationship |

| (2R,3R) | (2S,3S) | Enantiomers |

| (2R,3S) | (2S,3R) | Enantiomers |

| (2R,3R) | (2R,3S) | Diastereomers |

| (2R,3R) | (2S,3R) | Diastereomers |

| (2S,3S) | (2R,3S) | Diastereomers |

| (2S,3S) | (2S,3R) | Diastereomers |

Conformational Preferences and Their Influence on Stereochemical Control

The three-dimensional arrangement of atoms in this compound is not static, with rotation around the central C2-C3 bond leading to various staggered conformations. These conformational preferences are influenced by a balance of steric and electronic interactions, including van der Waals repulsion, dipole-dipole interactions, and intramolecular hydrogen bonding between the two hydroxyl groups. youtube.com

In related diol systems, such as 1,3-butanediol, conformations stabilized by internal hydrogen bonds are often favored. nih.govacs.org For vicinal diols like 1,4-dimethoxybutane-2,3-diol, the relative orientation of the substituents gives rise to different staggered conformers, often described using gauche (G) and anti (A) notations. youtube.com The stability of these conformers can be influenced by the solvent polarity, with polar or protic solvents potentially disrupting intramolecular hydrogen bonds. youtube.com

The conformational preferences of the diol play a crucial role in stereochemical control during chemical reactions. The dominant conformation of the diol can dictate the facial selectivity of an approaching reagent, leading to the preferential formation of one stereoisomer of the product over another. This principle is fundamental in asymmetric synthesis, where the chiral diol can act as a chiral auxiliary or a precursor to a chiral ligand, transferring its stereochemical information to the product. The interplay between conformation and absolute configuration is a key factor in determining the outcome of such stereoselective transformations. acs.org

C2-Symmetry Considerations in Chiral Diol Frameworks and Their Derivatives

C2-symmetry refers to a molecule that is chiral but possesses a two-fold rotational axis of symmetry. wikipedia.org This means that a 180° rotation around this axis results in a molecule that is indistinguishable from the original. While this compound itself is not C2-symmetric (unless both C2 and C3 have the same configuration, i.e., R,R or S,S), it serves as a valuable building block for the synthesis of C2-symmetric ligands and catalysts. rsc.orgcapes.gov.br

C2-symmetric ligands are highly effective in asymmetric catalysis because their symmetry reduces the number of possible transition states, often leading to higher enantioselectivity in chemical reactions. wikipedia.orgwikipedia.org The rigid and well-defined structure of C2-symmetric catalysts allows for precise control over the approach of the substrate to the catalytic center. wikipedia.org

Derivatives of chiral diols, including those with C2 or pseudo-C2 symmetry, have been successfully employed in a variety of asymmetric transformations, such as reductions, cycloadditions, and carbonyl additions. acs.orgnih.govorganic-chemistry.org For instance, C2-symmetric bis(oxazoline) ligands, which can be synthesized from chiral amino alcohols derived from diols, are widely used in metal-catalyzed asymmetric reactions. nih.gov The stereochemical information embedded in the chiral diol framework is thus translated into the C2-symmetric ligand, which in turn directs the stereochemical outcome of the catalytic reaction. nih.gov

Advanced Synthetic Methodologies for 2r 1,4 Dimethoxybutane 2,3 Diol and Its Stereoisomers

Asymmetric Catalytic Approaches to Enantiopure Dimethoxybutanediols

Asymmetric catalysis offers a powerful strategy for the synthesis of chiral molecules from prochiral substrates. This section details enzymatic, organocatalytic, and transition metal-catalyzed methods for producing enantiopure 1,4-dimethoxybutane-2,3-diols.

Enzyme-Catalyzed Enantioselective Hydrolysis and Reductions for Chiral Diol Synthesis

Biocatalysis, utilizing isolated enzymes or whole-cell systems, provides highly selective and environmentally benign routes to chiral compounds. nih.gov Enzymes, as chiral catalysts, can differentiate between enantiotopic groups or faces of a prochiral substrate, leading to high enantiomeric excess (ee). nih.gov

Enzyme-catalyzed processes are particularly valuable for synthesizing chiral diols due to their high selectivity and mild reaction conditions. researchgate.net Oxidoreductases, such as alcohol dehydrogenases (ADHs), are instrumental in the asymmetric reduction of dicarbonyl compounds to chiral diols. nih.govmdpi.com For instance, the ADH from Ralstonia sp. (RasADH) has been effectively used for the bioreduction of 1,4-diaryl-1,4-diketones to the corresponding (1S,4S)-diols with high conversion and stereoselectivity. mdpi.com This approach, however, can sometimes be complicated by the formation of hydroxy ketone intermediates. mdpi.com

A two-step enzymatic cascade can also be employed, involving a lyase-catalyzed carbon-carbon bond formation followed by an oxidoreductase-catalyzed reduction to yield all possible stereoisomers of various vicinal diols. researchgate.net This modular approach has been successfully applied to produce 2,3-butanediol (B46004), 3,4-hexanediol, and other related diols with high isomeric purity. researchgate.net

Table 1: Examples of Enzyme-Catalyzed Synthesis of Chiral Diols

| Enzyme System | Substrate | Product | Key Findings | Reference |

| Alcohol Dehydrogenase from Ralstonia sp. (RasADH) | 1,4-Diaryl-1,4-diketones | (1S,4S)-Diols | High conversion and stereoselectivity. | mdpi.com |

| Lyase/Oxidoreductase Cascade | Aliphatic aldehydes | Vicinal diols | All stereoisomers accessible with high purity. | researchgate.net |

Organocatalytic Strategies for Constructing Chiral Diol Skeletons

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a third pillar of asymmetric catalysis alongside biocatalysis and transition-metal catalysis. Chiral diols themselves, particularly derivatives of BINOL, VANOL, and tartaric acid, are frequently employed as organocatalysts. nih.gov

The construction of chiral diol skeletons can be achieved through organocatalytic asymmetric cross-aldol reactions, which are a fundamental carbon-carbon bond-forming strategy. nih.gov Proline and its derivatives are common catalysts for these reactions, yielding chiral hydroxy ketones that can be subsequently reduced to the desired diols. nih.gov A two-step process combining an organocatalytic aldol (B89426) reaction with an asymmetric reduction using chiral oxazaborolidine reagents can produce chiral 1,3-diols with excellent enantiomeric purity (>99% ee). nih.gov

Transition Metal-Catalyzed Asymmetric Transformations Leading to Chiral Diols

Transition metal complexes featuring chiral ligands are powerful catalysts for a wide array of asymmetric transformations. acs.org The metal center acts as a Lewis acid or redox-active site, while the chiral ligand environment dictates the stereochemical outcome of the reaction. acs.orgresearchgate.netnih.gov

The asymmetric 1,4-dihydroxylation of 1,3-dienes represents a direct route to chiral unsaturated 1,4-diols. This transformation can be achieved through a platinum-catalyzed enantioselective 1,4-diboration of the diene, followed by oxidation of the resulting bis(boronate) ester. nih.gov This method is effective for both cyclic and acyclic dienes that can adopt an s-cis conformation. nih.gov

Rhodium and iridium complexes are also utilized in the asymmetric reduction of 1,4-dicarbonyl compounds to furnish chiral 1,4-diols. mdpi.com Furthermore, chiral transition-metal complexes can function as Brønsted acid catalysts, as demonstrated in the iridium-catalyzed Friedel–Crafts hydroxyalkylation of indoles with trifluoropyruvates. rsc.org

Table 2: Transition Metal-Catalyzed Approaches to Chiral Diols

| Catalyst System | Reaction Type | Substrate | Product | Key Features | Reference |

| Pt2(dba)3 / Chiral Phosphoramidite | 1,4-Diboration/Oxidation | 1,3-Dienes | Chiral 2-Buten-1,4-diols | Good yields and high enantioselectivity. | nih.gov |

| Rhodium or Iridium Complexes | Asymmetric Reduction | 1,4-Dicarbonyls | Chiral 1,4-Diols | Effective for stereoselective ketone reduction. | mdpi.com |

Chiral Pool Synthesis from Established Precursor Molecules

The chiral pool comprises readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes. wikipedia.orgnih.gov Chiral pool synthesis involves using these molecules as starting materials to prepare more complex chiral targets, preserving the initial stereochemistry. bccollegeasansol.ac.in

Derivations from Tartaric Acid and Its Derivatives

(2R,3R)-(+)-Tartaric acid is a versatile and inexpensive C4 building block from the chiral pool. sigmaaldrich.com Its C2-symmetric structure and multiple functional groups make it an ideal starting material for the synthesis of various chiral ligands and auxiliaries.

A practical synthesis of (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, a related sterically hindered diol, has been developed from dimethyl L-tartrate in five steps. researchgate.netresearchgate.net This diol has proven to be an excellent chiral auxiliary and a stable protecting group for boronic acids in asymmetric synthesis. researchgate.netresearchgate.net The derivatization of tartaric acid often involves protection of the diol, modification of the carboxylic acid groups, and subsequent transformations. For instance, diacetyl-L-tartaric acid anhydride (B1165640) serves as an effective chiral derivatizing reagent. nih.gov

Other Stereoselective Precursor Routes

Beyond tartaric acid, other chiral precursors are employed in the synthesis of chiral diols and related structures. For example, chiral 2,5-diaryl-3,4-dimethyltetrahydrofurans have been synthesized stereoselectively from unprotected chiral 1,4-diarylbutane-1,4-diols. elsevierpure.com This bio-inspired approach relies on the acid-catalyzed cyclization of the diol, where the stereochemistry of the starting material controls the outcome of the cyclization. elsevierpure.com

The synthesis of substituted 1,3-dioxolanes can be achieved through a three-component assembly of an alkene, a carboxylic acid, and a silyl (B83357) enol ether, mediated by a hypervalent iodine reagent. mdpi.com The stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate is key to this transformation. mdpi.com

Additionally, the synthesis of trisubstituted olefins can be accomplished via 1,6-additions of diazo compounds and their precursors to p-quinone methides, highlighting alternative strategies for constructing complex chiral molecules from established precursors. nih.gov

Green Chemistry Principles Applied to Vicinal Diol Synthesis

The synthesis of vicinal diols, including (2R)-1,4-Dimethoxybutane-2,3-diol, is increasingly guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. researchgate.netresearchgate.net These principles encourage the use of sustainable and environmentally benign methodologies, focusing on aspects like waste prevention, atom economy, use of safer solvents, and energy efficiency. nih.gov

A significant advancement in the green synthesis of vicinal diols is the move away from stoichiometric, heavy-metal-based oxidants towards catalytic systems. For instance, the classic Upjohn dihydroxylation uses a catalytic amount of osmium tetroxide (OsO₄), a highly toxic and expensive reagent, in conjunction with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). wikipedia.org The Sharpless asymmetric dihydroxylation further refines this by using chiral ligands to achieve high enantioselectivity, while still relying on a catalytic cycle with co-oxidants like potassium ferricyanide (B76249) to minimize the amount of osmium required. wikipedia.orgic.ac.uk This catalytic approach is a cornerstone of green chemistry, as it reduces waste and enhances efficiency. nih.gov

The choice of solvent is another critical factor. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry promotes the use of safer alternatives such as water, ethanol, or performing reactions under solvent-free conditions. nih.govmdpi.com For example, iodine-catalyzed dihydroxylation of alkenes has been successfully performed in water, using tert-butylhydroperoxide as the oxidant, offering an efficient and sustainable protocol. organic-chemistry.org Similarly, electrochemical strategies have been developed that use water as a green and sustainable source for the hydroxyl groups, with potassium bromide acting as both an electrolyte and a catalyst. organic-chemistry.org

Biocatalysis represents a powerful green approach to vicinal diol synthesis. Enzymes, such as dioxygenases and alcohol dehydrogenases, operate under mild conditions (ambient temperature and pressure) and in aqueous media, offering high chemo-, regio-, and stereoselectivity. uni-duesseldorf.de Dioxygenase-catalyzed oxidation of aromatic compounds can produce vicinal cis-diols, deriving both oxygen atoms from atmospheric dioxygen. Alcohol dehydrogenases are valuable for the stereoselective synthesis of chiral diols, though they may require cofactor regeneration systems for industrial viability. uni-duesseldorf.deacs.org

The table below summarizes various green chemistry approaches for vicinal diol synthesis, highlighting the catalyst, oxidant, solvent, and key green advantages.

Table 1: Green Chemistry Approaches for Vicinal Diol Synthesis

Strategies for Diastereoselective and Regioselective Control in Diol Formation

Achieving precise control over the three-dimensional arrangement (stereochemistry) and position (regiochemistry) of the hydroxyl groups is paramount in the synthesis of complex molecules like this compound. Various strategies have been developed to master the diastereoselective and regioselective formation of vicinal diols. numberanalytics.com

Diastereoselective Control: Diastereoselectivity in diol synthesis refers to the preferential formation of one diastereomer over another. This is often achieved through several key approaches:

Substrate Control: The inherent structural and electronic features of the starting alkene can direct the approach of the oxidizing agent. numberanalytics.com Steric hindrance around the double bond can block one face, forcing the reagent to attack from the less hindered side. The presence of existing chiral centers in the substrate, particularly at allylic or homoallylic positions, can strongly influence the stereochemical outcome of the dihydroxylation, a phenomenon known as substrate-directed synthesis. researchgate.netresearchgate.net

Reagent Control (Chiral Catalysts): This is a powerful strategy for inducing asymmetry. The Sharpless asymmetric dihydroxylation is a prime example, where a chiral ligand, derived from dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) alkaloids, coordinates to osmium tetroxide. wikipedia.org This chiral complex creates a biased environment, leading to the preferential formation of one enantiomer, and consequently, can control the diastereoselectivity when a new stereocenter is formed in a molecule that is already chiral. The choice between AD-mix-α (containing (DHQ)₂-PHAL) and AD-mix-β (containing (DHQD)₂-PHAL) allows for the selective synthesis of either of the two possible syn-diol enantiomers. wikipedia.orgic.ac.uk

Regioselective Control: Regioselectivity concerns which double bond in a poly-unsaturated substrate reacts, or to which position a functional group adds. In diol formation:

Electronic Effects: In substrates with multiple double bonds, dihydroxylation reactions like the Sharpless method are highly selective for the most electron-rich double bond. wikipedia.org This is because the electrophilic osmium tetroxide reagent preferentially attacks the most nucleophilic (electron-rich) C=C bond.

Directing Groups: The presence of certain functional groups, such as hydroxyl or amino groups, near a double bond can direct the dihydroxylation to a specific position. This is often achieved through hydrogen bonding or coordination between the substrate's functional group and the dihydroxylation reagent, as seen in Donohoe's directed dihydroxylation using OsO₄/TMEDA. researchgate.net

Catalytic Control: In specific reactions, the choice of catalyst can reverse or control the regioselectivity. For example, in the 1,3-dipolar cycloaddition reactions of certain ketones, the catalyst can dictate the regiochemical outcome. nih.gov While not a direct dihydroxylation, this principle of catalytic regioselective control is a key strategy in modern organic synthesis.

The table below outlines strategies and their effects on controlling the stereochemical and regiochemical outcomes in diol synthesis.

Table 2: Strategies for Stereochemical and Regiochemical Control in Diol Synthesis

Mechanistic Insights into the Reactivity and Selectivity of Dimethoxybutanediol Systems

Computational Chemistry Approaches for Reaction Pathway and Transition State Elucidation

Computational chemistry has emerged as a powerful tool for investigating the intricate details of reaction mechanisms that are often difficult to probe experimentally. ims.ac.jp Methods like Density Functional Theory (DFT) allow for the in-silico exploration of potential energy surfaces, providing valuable insights into the structures of transition states and the factors that control stereoselectivity.

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) calculations are a cornerstone of modern mechanistic studies in organic and organometallic chemistry. mdpi.com This computational method allows for the accurate calculation of the electronic structure of molecules, enabling the exploration of reaction pathways and the characterization of transient species like transition states. ims.ac.jp For reactions involving chiral diols such as (2R)-1,4-Dimethoxybutane-2,3-diol, DFT can be employed to model the interaction of the diol with substrates and reagents, providing a detailed picture of the reaction mechanism at the atomic level.

A hypothetical DFT study on a reaction mediated by this compound would likely involve the following steps:

Model System Setup: Defining the reactants, the chiral diol, and any other catalytic species involved.

Conformational Search: Identifying the low-energy conformations of the reactants and the diol-substrate complex.

Transition State Searching: Locating the transition state structures for the different possible reaction pathways (e.g., leading to the R or S product). This is often the most computationally demanding step. ims.ac.jp

Energy Calculations: Computing the single-point energies of all stationary points on the potential energy surface to determine the activation barriers and reaction energies.

Analysis: Interpreting the results to understand the key interactions that stabilize the favored transition state and thus determine the stereochemical outcome.

Analysis of Steric and Electronic Factors Influencing Stereoselectivity

The stereoselectivity observed in reactions mediated by chiral ligands like this compound arises from a combination of steric and electronic effects. mdpi.com Computational methods, particularly DFT, provide a quantitative means to dissect these contributions.

Steric Factors: Steric hindrance plays a crucial role in differentiating between diastereomeric transition states. In a hypothetical scenario involving this compound, the methoxy (B1213986) groups and the hydroxyl groups would create a specific chiral environment around a coordinated metal center or substrate. The approach of a reactant to this chiral pocket would be influenced by steric repulsions between the incoming molecule and the substituents on the diol. DFT calculations can quantify these steric interactions by analyzing the geometries of the transition states and identifying close contacts between atoms. mdpi.com

A powerful approach to analyze these factors is the use of activation strain models or distortion/interaction analysis. mdpi.com This method deconstructs the activation energy into two components: the strain energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted fragments. By comparing these components for the competing transition states, one can pinpoint whether steric strain or electronic interactions are the dominant factors in stereocontrol. mdpi.com

Experimental Mechanistic Investigations of Chiral Diol-Mediated Processes

While computational studies provide invaluable theoretical insights, experimental investigations are essential for validating proposed mechanisms and understanding the real-world behavior of catalytic systems.

Kinetic and Spectroscopic Studies for Reaction Mechanism Elucidation

Kinetic studies are fundamental to understanding reaction mechanisms. By measuring the reaction rates under various conditions (e.g., varying reactant concentrations, catalyst loading, temperature), one can derive a rate law that provides information about the composition of the rate-determining transition state. For a reaction catalyzed by a species derived from this compound, kinetic analysis could reveal whether the catalyst is monomeric or dimeric in its active form and whether substrate binding occurs before or during the rate-limiting step.

Spectroscopic techniques are also indispensable for mechanistic elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to characterize intermediates and catalyst-substrate complexes in solution. chemrxiv.org For example, in-situ NMR monitoring of a reaction could allow for the direct observation of species formed during the catalytic cycle.

Infrared (IR) and Raman spectroscopy can provide information about the bonding and coordination environment of the catalyst and substrates.

Mass spectrometry , particularly when coupled with techniques like ion mobility, can be used to identify and characterize reaction intermediates and catalyst resting states. chemrxiv.org

While specific kinetic or detailed spectroscopic studies on reactions directly mediated by this compound are not prominent in the literature, the principles of these techniques are broadly applicable to understanding the mechanisms of chiral diol-mediated processes. nih.govnih.gov

Elucidation of Catalyst-Substrate and Ligand-Metal Interactions

The precise nature of the interactions between a chiral ligand, a metal center (if present), and the substrates is at the heart of asymmetric catalysis. nih.govscielo.br In the context of this compound, understanding how it coordinates to a metal or interacts with a substrate through non-covalent forces is key to explaining its potential as a chiral auxiliary or ligand.

Experimental techniques that can probe these interactions include:

X-ray Crystallography: When single crystals of a catalyst-substrate complex or a stable intermediate can be obtained, X-ray diffraction provides a definitive, high-resolution picture of the three-dimensional structure. This can reveal precise bond lengths, bond angles, and intermolecular distances, offering direct evidence for coordination modes and key interactions. beilstein-journals.org

Circular Dichroism (CD) Spectroscopy: This technique is sensitive to the chiral environment and can be used to study the conformational changes in a chiral ligand upon binding to a metal or substrate.

Calorimetry (e.g., Isothermal Titration Calorimetry - ITC): ITC can be used to measure the thermodynamic parameters (enthalpy, entropy, and binding affinity) of ligand-metal or catalyst-substrate binding events.

The combination of these experimental techniques with computational modeling provides a powerful and comprehensive approach to unraveling the complex mechanisms of asymmetric reactions. Although detailed studies on this compound are lacking, the application of these methods to related chiral diols has been instrumental in advancing the field of asymmetric catalysis. researchgate.netresearchgate.net

Analytical and Spectroscopic Methodologies for Chiral Dimethoxybutanediol Characterization

Stereochemical Analysis and Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) and the differentiation of stereoisomers are critical for assessing the success of asymmetric syntheses and for understanding the biological or chemical activity of a chiral compound.

Chiral Chromatography (HPLC, GC) for Purity Assessment

Chiral chromatography is a cornerstone technique for separating enantiomers and quantifying the enantiomeric purity of a sample. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be adapted for this purpose through the use of chiral stationary phases (CSPs).

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is widely recognized as a reliable method for both analytical and preparative separation of chiral compounds. windows.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for a broad range of chiral molecules. windows.net For instance, cellulose tris(3-chloro-4-methylphenylcarbamate) has demonstrated different chiral recognition capabilities compared to the more common cellulose tris(3,5-dimethylphenylcarbamate), offering an alternative for separating challenging racemic mixtures. windows.net The separation of chiral diols has been successfully achieved using HPLC, often after derivatization to enhance detectability and separation. nih.govnih.gov For example, the enantiomeric excess of chiral 1,3-diols has been determined by HPLC analysis using a chiral column. nih.gov The combination of HPLC with a CD detector can be particularly powerful, allowing for the determination of enantiomer percentages under chiral conditions. creative-proteomics.combath.ac.uk

Gas Chromatography (GC): Chiral GC is another powerful tool for the separation of volatile chiral compounds. gcms.cz This technique often employs capillary columns coated with derivatized cyclodextrins as the chiral stationary phase. gcms.cznih.gov For instance, a stationary phase composed of 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin has been used to achieve baseline separation of chiral compounds. nih.gov The separation of enantiomers of various compounds, including those with hydroxyl groups, has been successfully demonstrated using chiral GC. gcms.czsci-hub.se

Table 1: Chiral Chromatography Methods for Enantiomeric Purity Assessment

| Technique | Chiral Stationary Phase (Example) | Application | Reference |

| HPLC | Polysaccharide-based (e.g., Lux® Cellulose-2) | Separation of a wide range of chiral compounds, including those of pharmaceutical interest. | windows.net |

| HPLC | Amylose-based CSP | Separation of chiral oxylipins. | unife.it |

| GC | Derivatized β-cyclodextrin (e.g., Rt-βDEXse) | Separation of volatile chiral compounds like 4-chloromethyl-2,2-dimethyl-1,3-dioxolane. | nih.gov |

| GC | BGB-172 (20% tertbutyldimethylsilyl-β-CD) | Enantiomeric separation of pyrethroids. | sci-hub.se |

Spectroscopic Methods for Stereoisomer Differentiation (e.g., NMR, CD)

Spectroscopic techniques provide valuable information about the three-dimensional structure of molecules, allowing for the differentiation of stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral derivatizing agents or chiral solvating agents can induce diastereomeric environments, leading to distinguishable NMR spectra. A well-established method involves the derivatization of a chiral alcohol with the (R)- and (S)-enantiomers of a chiral auxiliary reagent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). researchgate.net By comparing the NMR spectra of the resulting diastereomeric esters, the absolute configuration of the original alcohol can be determined. researchgate.netnih.gov This approach has been successfully applied to determine the absolute configuration of various secondary alcohols. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.orgwikipedia.org This technique is highly sensitive to the stereochemistry of a molecule and can be used to determine the absolute configuration by comparing the experimental CD spectrum with that of a known standard or with a theoretically calculated spectrum. bath.ac.ukpurechemistry.org The CD spectrum provides information about the conformation and electronic transitions within the molecule. libretexts.orgwikipedia.org Vibrational circular dichroism (VCD), which operates in the infrared region, is particularly useful for the structural analysis of small organic molecules. wikipedia.orgstackexchange.com The combination of experimental CD data with quantum chemical calculations, such as time-dependent density functional theory (TDDFT), has become a powerful tool for the unambiguous assignment of absolute configuration for complex chiral molecules. nih.gov

Table 2: Spectroscopic Methods for Stereoisomer Differentiation

| Technique | Principle | Application | Reference |

| NMR with Chiral Auxiliaries | Formation of diastereomers with distinct NMR spectra. | Determination of absolute configuration of chiral alcohols and amines. | researchgate.netnih.gov |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light by chiral molecules. | Determination of absolute configuration and secondary structure of chiral molecules. | libretexts.orgwikipedia.org |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared radiation. | Structural studies of small organic molecules, proteins, and DNA. | wikipedia.orgstackexchange.com |

Structural Elucidation Techniques for Diols and Their Derivatives

Determining the precise three-dimensional arrangement of atoms in a molecule is crucial for understanding its chemical and physical properties. A combination of techniques is often employed for the complete structural elucidation of diols and their derivatives.

X-ray Crystallography for Absolute Configuration and Conformation

X-ray crystallography is the most definitive method for determining the absolute configuration and solid-state conformation of a crystalline compound. purechemistry.orgresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional map of the electron density can be constructed, revealing the precise spatial arrangement of every atom in the molecule. purechemistry.org This technique provides unambiguous proof of the absolute stereochemistry, provided a suitable crystal can be grown. researchgate.net X-ray crystallography has been instrumental in the structural elucidation of numerous complex natural products and synthetic compounds. nih.govnih.gov

Advanced Spectroscopic Methods (e.g., Mass Spectrometry, IR)

Mass Spectrometry (MS): Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. While standard MS does not typically differentiate between stereoisomers, it provides crucial information for confirming the identity of a synthesized molecule. The fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure. The molecular weight of 1,4-dimethoxybutane (B78858) is 118.1742 g/mol . nist.gov The mass spectrum of the related compound 2,3-butanediol (B46004) is available in the NIST database. nist.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. rsc.org For diols, the characteristic broad absorption band of the hydroxyl (-OH) group is a key feature. researchgate.net The position and shape of this band can be influenced by hydrogen bonding. iisc.ac.in In the case of 1,4-dimethoxybutane-2,3-diol, the presence of both hydroxyl and ether functional groups would be expected to give rise to characteristic absorption bands in the IR spectrum.

Microscopic Analysis of Immobilized Catalytic Systems (TEM, SEM)

In many synthetic routes to chiral diols, immobilized catalysts are employed. Understanding the morphology and structure of these catalytic systems is essential for optimizing their performance and longevity.

Transmission Electron Microscopy (TEM): TEM is used to visualize the size, shape, and distribution of catalyst nanoparticles at a high resolution. azom.com It allows for the direct imaging of the catalyst particles and can provide information about their crystal structure through electron diffraction. dtu.dk In-situ TEM allows for the observation of catalysts under reaction conditions, providing insights into dynamic structural changes that may occur. dtu.dkyoutube.com

Table 3: Microscopic Techniques for Catalyst Characterization

| Technique | Information Obtained | Application | Reference |

| TEM | Nanoparticle size, shape, distribution, and crystal structure. | Characterization of catalyst nanoparticles and observation of dynamic changes under reaction conditions. | azom.comdtu.dkyoutube.com |

| SEM | Surface morphology, texture, and particle distribution. | Characterization of the overall structure of immobilized catalyst systems. | azom.comresearchgate.netresearchgate.net |

Emerging Trends and Future Perspectives in 2r 1,4 Dimethoxybutane 2,3 Diol Research

Innovations in Green and Sustainable Synthesis Pathways for Chiral Diols

The development of environmentally friendly and economically viable methods for producing chiral diols is a paramount goal in modern organic synthesis. Traditional methods often rely on stoichiometric amounts of chiral reagents or expensive metal catalysts, generating significant waste. nih.gov Consequently, researchers are actively exploring greener alternatives.

One promising avenue is the use of biocatalysis , which employs enzymes or whole microorganisms to perform stereoselective transformations. alfachemic.comnih.gov Enzymes can operate under mild conditions (room temperature and atmospheric pressure) and in aqueous media, significantly reducing the environmental footprint. nih.gov For example, the enzymatic reduction of diketones and the kinetic resolution of racemic diols are established biocatalytic methods for synthesizing enantiopure diols. nih.govnih.gov Recent research has demonstrated the synthesis of chiral 1,2-diols through two-step biocatalysis in organic solvents, achieving high product concentrations. researchgate.net Furthermore, the integration of biosynthetic cyclases with other enzymes in one-pot cascades allows for the highly stereoselective synthesis of chiral saturated oxygen heterocycles from accessible precursors. acs.org

Chemo-enzymatic synthesis represents another powerful strategy, combining the advantages of both chemical and biological catalysis. beilstein-journals.org This approach can involve using enzymes for specific, challenging stereoselective steps within a larger chemical synthesis sequence. beilstein-journals.orgnih.gov For instance, a chemo-enzymatic route to hydroxymethyl ketones involves a chemical substitution followed by an enzyme-catalyzed ethanolysis, offering a mild and heavy-metal-free alternative to direct hydroxylation. researchgate.net The combination of enantioselective chemo- and biocatalytic reactions has been successfully employed to control the stereochemistry of both stereogenic centers in 1,3-diols. nih.gov

The development of organocatalysis also offers a sustainable alternative to metal-based catalysts. Chiral diols themselves, particularly derivatives of tartaric acid, BINOL, and VANOL, can act as effective organocatalysts, promoting reactions through hydrogen bonding and creating a chiral environment. nih.govresearchgate.netnih.gov These catalysts are often metal-free, less sensitive to air and moisture, and can be derived from readily available natural sources. nih.gov For example, chiral diols have been shown to be effective additives in L-proline-catalyzed direct aldol (B89426) reactions, significantly improving enantioselectivity and yield. organic-chemistry.org

Finally, the use of renewable feedstocks is a key aspect of green chemistry. Researchers are exploring the synthesis of chiral diols from biomass-derived compounds. A modular approach has been developed for the synthesis of enantioenriched 1,2-diols and 1,3-diols from high-production-volume chemicals like ethane-1,2-diol and 1,3-propanediol. nih.gov Additionally, α-pinene, a component of turpentine, has been used as a starting material for novel chiral diols that can be polymerized to create recyclable and enzymatically degradable polyesters. chemrxiv.org

Integration of Artificial Intelligence and Machine Learning in Chiral Catalyst Design and Discovery

The discovery of new and improved chiral catalysts has traditionally been a labor-intensive process of trial and error. cas.cnpaperpublications.org However, the integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this field by enabling a more rational and data-driven approach to catalyst design. cas.cnpaperpublications.org

A key challenge in applying ML to catalysis is the need for large, high-quality datasets. cam.ac.uk To address this, researchers are developing workflows that combine high-throughput experimentation with computational chemistry, such as Density Functional Theory (DFT) calculations, to generate the necessary data. chemrxiv.orgacs.org Meta-learning approaches are also being explored, which can leverage data from related reactions to make predictions for new catalytic systems with limited data. cam.ac.uk

Several successful applications of AI in chiral catalyst design have been reported. For instance, machine learning workflows have been used to identify optimal chiral disulfonimide catalysts for atroposelective iodination reactions. chem-station.com In another study, a machine learning model based on fragment descriptors was used to design new catalysts with higher selectivities in an asymmetric tetrahydropyran (B127337) synthesis. researchgate.net

The table below summarizes some of the ML models and their applications in chiral catalyst design.

| Machine Learning Model | Application in Chiral Catalysis | Key Findings & Advantages |

| Deep Neural Networks (DNN) | Predicting enantioselectivity of Pd-catalyzed C-H functionalization reactions. rsc.org | High accuracy with small datasets; good generalizability to new reactions. rsc.org |

| Prototypical Networks (Meta-Learning) | Predicting enantioselectivity of asymmetric hydrogenation of olefins. cam.ac.uk | Outperforms traditional ML models with limited data; extracts shared reaction features. cam.ac.uk |

| Atomistic ML with Reaction-Based Representations | Predicting enantiomeric excess of asymmetric propargylation organocatalysts. nih.gov | Achieves high accuracy by focusing on the structures of catalytic cycle intermediates. nih.gov |

| Machine Learning with Fragment Descriptors | Designing catalysts for asymmetric tetrahydropyran synthesis. researchgate.net | Enables robust and efficient virtual screening; led to the experimental validation of more selective catalysts. researchgate.net |

| Molecular Field Analysis (MFA) | Designing chiral catalysts for various reaction types, including Michael additions. chemrxiv.org | Enables catalyst design with improved enantioselectivity by integrating datasets from different reactions. chemrxiv.org |

Exploration of Novel Reactivity and Catalytic Cycles Involving Dimethoxybutanediols

While (2R)-1,4-Dimethoxybutane-2,3-diol and its analogues are well-established as chiral auxiliaries and ligands, ongoing research continues to uncover novel reactivity patterns and catalytic cycles. These explorations expand the synthetic utility of these compounds beyond their traditional roles.

One area of active investigation is the use of chiral diols as organocatalysts in their own right. nih.govnih.gov The hydroxyl groups of these diols can act as Brønsted acids or hydrogen-bond donors, activating substrates and creating a chiral environment to induce enantioselectivity. researchgate.netnih.gov For example, BINOL and its derivatives have been shown to catalyze a range of reactions, including allylborations and conjugate additions. nih.gov The proposed mechanism often involves the formation of a transient chiral supramolecular complex through hydrogen bonding between the diol catalyst and the reactants. organic-chemistry.org

The development of new catalytic cycles is another important frontier. For instance, in the context of L-proline-catalyzed aldol reactions, chiral diols are proposed to form a chiral supramolecular transition state through hydrogen bonding, which enhances the enantioselectivity of the reaction. organic-chemistry.org In reactions involving organoboronates, chiral diols can act as exchangeable ligands, forming transient boronate esters that participate in the key stereodetermining step before the diol is released to re-enter the catalytic cycle. nih.gov

Furthermore, the unique structural features of dimethoxybutanediols can be exploited to control the stereochemical outcome of reactions. The C2-symmetry often present in these diols provides a well-defined chiral environment. researchgate.net By modifying the substituents on the diol backbone, it is possible to fine-tune the steric and electronic properties of the catalyst or auxiliary, thereby optimizing reactivity and selectivity for a specific transformation. researchgate.net

The exploration of novel reactivity also extends to the development of photoredox catalysis . A recent study described a Cr-catalyzed synthesis of cyclic homoallylic 1,2-diols through direct hydrogen atom transfer, where a chiral bisoxazoline ligand derived from 1-amino-2-indanol (B1258337) was explored for asymmetric induction. acs.org While the yield was modest, this work opens the door to new light-driven methods for synthesizing complex chiral diols.

Development of High-Throughput Screening Methodologies for Chiral Catalyst and Auxiliary Discovery

The discovery of new and effective chiral catalysts and auxiliaries is often a numbers game, requiring the screening of large libraries of potential candidates. nih.gov To accelerate this process, researchers are increasingly turning to high-throughput screening (HTS) methodologies. researchgate.net These techniques allow for the rapid and parallel execution and analysis of hundreds or even thousands of reactions, dramatically reducing the time and resources required for catalyst discovery. researchgate.netnih.gov

A critical component of any HTS workflow is a rapid and reliable analytical method to determine the yield and enantiomeric excess (ee) of the reaction products. nih.gov Traditional methods like chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), while accurate, can be a significant bottleneck due to their relatively long analysis times. nih.govacs.orgpnas.org

To overcome this challenge, a variety of innovative HTS analytical techniques have been developed:

Mass Spectrometry (MS)-based methods: Electrospray ionization mass spectrometry (ESI-MS) using isotopically labeled substrates allows for the rapid determination of enantioselectivity for about 1000 reactions per day. nih.gov Another approach combines photocapture on self-assembled monolayers with matrix-assisted laser desorption/ionization mass spectrometry (SAMDI-MS), enabling the analysis of approximately 2,000 reactions in under 2.5 hours. pnas.org

Fluorescence-based assays: These methods offer a sensitive and robust way to determine the ee of chiral compounds like diols, amines, and amino alcohols in a 384-well plate format. nih.gov A key advantage is their insensitivity to common impurities or unreacted starting materials. nih.gov

Circular Dichroism (CD) spectroscopy: CD has been widely used for screening enantioselective catalysts. mpg.de A novel screening protocol combines a fluorescent indicator displacement assay to determine concentration with a CD-active Fe(II) complex to determine the ee of α-chiral amines, allowing for the analysis of 192 samples in under fifteen minutes. nih.gov

Infrared (IR) Thermography: This technique can be used to measure the reaction rates of exothermic reactions in a high-throughput manner. mpg.de

The table below summarizes some of the key high-throughput screening techniques used in chiral catalyst discovery.

| Screening Technique | Principle | Throughput | Advantages |

| ESI-MS with Isotopic Labeling | Mass difference between products from labeled and unlabeled substrates. nih.gov | ~1000 reactions/day nih.gov | High efficiency. nih.gov |

| SAMDI-MS with Photocapture | Rapid MS analysis of products captured on a self-assembled monolayer. pnas.org | ~2000 reactions/2.5 hours pnas.org | Overcomes chromatography bottleneck; results consistent with scaled-up yields. pnas.org |

| Fluorescence-based Assays | Differential fluorescence upon binding of enantiomers to a chiral sensor. nih.gov | High-throughput (384-well plates) nih.gov | Sensitive, robust, and insensitive to many common reaction components. nih.gov |

| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by chiral molecules. nih.govmpg.de | High-throughput (plate readers) nih.gov | Can be combined with other methods for simultaneous yield and ee determination. nih.gov |

| Infrared (IR) Thermography | Measures heat generated by exothermic reactions. mpg.de | High-throughput | Allows for rapid screening of reaction rates. mpg.de |

These HTS methodologies, often coupled with robotic automation and sophisticated data analysis, are creating a paradigm shift in the discovery and optimization of chiral catalysts and auxiliaries, including those based on the this compound scaffold. acs.orgnumberanalytics.com

Q & A

Q. What are the key considerations in synthesizing (2R)-1,4-Dimethoxybutane-2,3-diol in laboratory settings?

Synthesis requires regioselective methylation of precursor diols. A green chemistry approach involves using methanol as a methylating agent and inorganic bases (e.g., NaOH) instead of hazardous reagents like LiAlH₄. Reaction optimization includes controlling temperature (e.g., 0–25°C), solvent selection (THF or ether), and monitoring regioselectivity via TLC or HPLC . Characterization involves NMR (¹H/¹³C) to confirm methoxy group placement and optical rotation to verify stereochemical purity .

Q. What safety protocols are recommended for handling this compound?

Limited toxicological data exist, but QSAR modeling suggests potential acute toxicity (oral LD₅₀ ~400 mg/kg in rats for analogous diols). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/skin contact. Store in inert atmospheres to prevent oxidation. Waste disposal should follow institutional guidelines for organic solvents .

Q. How can researchers distinguish between stereoisomers of this compound?

Chiral HPLC or GC with polar columns (e.g., cyclodextrin-based) separates enantiomers. Optical rotation measurements ([α]D) and 2D NMR (NOESY, COSY) confirm absolute configuration. For diastereomers, differential melting points and crystallography (X-ray or powder XRD) are effective .

Advanced Research Questions

Q. What strategies address low regioselectivity in methoxylation reactions during synthesis?

Catalyst design (e.g., Lewis acids like BF₃·Et₂O) enhances regioselectivity by stabilizing transition states. Solvent polarity adjustments (e.g., DMF vs. THF) and temperature gradients (slow cooling) can improve yield. Computational modeling (DFT) predicts reactive sites to guide experimental design .

Q. How can conflicting NMR data for diastereomers be resolved?

Ambiguities in ¹H/¹³C NMR splitting patterns arise from conformational flexibility. Use low-temperature NMR (−40°C) to "freeze" rotamers or employ deuterated solvents (e.g., DMSO-d₆) to enhance signal resolution. Correlate with X-ray crystallography for definitive structural assignments .

Q. What role does stereochemistry play in the compound’s reactivity in asymmetric catalysis?

The (2R) configuration influences substrate binding in chiral catalysts. For example, in Sharpless epoxidation, the diol’s stereochemistry directs epoxide formation via hydrogen-bonding networks. Kinetic studies (e.g., enantiomeric excess measurements) quantify stereochemical impact on reaction rates .

Q. How do researchers validate the compound’s purity in complex reaction mixtures?

Combine analytical techniques:

- Chromatography : HPLC-MS detects trace impurities (<0.1%).

- Spectroscopy : FT-IR identifies functional groups; HRMS confirms molecular ion integrity.

- Thermal Analysis : DSC detects polymorphic impurities via melting point deviations .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational and experimental toxicity data?

QSAR models may underestimate toxicity due to incomplete parameterization (e.g., ignoring metabolic activation). Validate with in vitro assays (e.g., HepG2 cell viability) and refine models using experimental LD₅₀ values. Cross-reference with structurally similar compounds (e.g., 1,4-dithiothreitol) for consistency .

Q. Why do synthetic yields vary significantly across reported methods?

Yield variability stems from:

- Reagent Purity : Trace water in solvents inhibits methylation.

- Catalyst Degradation : Lewis acids (e.g., AlCl₃) hydrolyze in protic solvents.

- Oxygen Sensitivity : Radical scavengers (e.g., BHT) stabilize intermediates in aerobic conditions .

Methodological Tables

| Synthetic Optimization | Variable | Optimal Condition |

|---|---|---|

| Methoxylation | Temperature | 0–5°C (prevents side reactions) |

| Catalyst | Lewis acid | BF₃·Et₂O (10 mol%) |

| Solvent | Polarity | THF (ε = 7.5) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.